molecular formula C12H9F3N2O B12849051 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B12849051
M. Wt: 254.21 g/mol
InChI Key: PTUCOBOYIQVGQL-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound with a unique structure that includes a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline and involve steps such as nitration, reduction, and cyclization to form the quinazolinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-1-4-8-10(7)11(18)17-6-2-5-9(17)16-8/h1,3-4H,2,5-6H2

InChI Key

PTUCOBOYIQVGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC(=C3C(=O)N2C1)C(F)(F)F

Origin of Product

United States

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